tert-Butyl 2-(aminomethyl)pent-4-enoate
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Overview
Description
tert-Butyl 2-(aminomethyl)pent-4-enoate: is an organic compound with the molecular formula C10H19NO2 It is a derivative of pentenoic acid and contains an aminomethyl group attached to the second carbon of the pent-4-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)pent-4-enoate typically involves the reaction of tert-butyl 2-(bromomethyl)pent-4-enoate with an amine source under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is performed in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(aminomethyl)pent-4-enoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed:
- Oxidation: Oxo derivatives of this compound.
- Reduction: Saturated derivatives of this compound.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(aminomethyl)pent-4-enoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can be labeled with isotopes for use in tracer studies.
Medicine: The compound has potential applications in drug development. It can be modified to produce derivatives with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)pent-4-enoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- tert-Butyl 2-methylpent-4-enoate
- tert-Butyl 4-(aminomethyl)benzoate
- tert-Butyl 3-hydroxypent-4-enoate
Comparison: tert-Butyl 2-(aminomethyl)pent-4-enoate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. Compared to tert-Butyl 2-methylpent-4-enoate, the aminomethyl derivative has enhanced reactivity in nucleophilic substitution reactions. tert-Butyl 4-(aminomethyl)benzoate, on the other hand, has a different aromatic structure, leading to variations in its chemical behavior and applications. tert-Butyl 3-hydroxypent-4-enoate contains a hydroxyl group, which affects its solubility and reactivity compared to the aminomethyl compound.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)pent-4-enoate |
InChI |
InChI=1S/C10H19NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3 |
InChI Key |
LGTJGEMZHKDHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)CN |
Origin of Product |
United States |
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